molecular formula C18H16F2N4O3S B2924632 2,4-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946304-03-6

2,4-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2924632
CAS No.: 946304-03-6
M. Wt: 406.41
InChI Key: UIJUIBMSOGLOMJ-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16F2N4O3S and its molecular weight is 406.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to pyrimidine-like structures

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural features, it’s plausible that it interacts with its targets via hydrogen bonding and hydrophobic interactions. The presence of the pyrimidine ring and the sulfonamide group could potentially allow for interactions with biological targets .

Biochemical Pathways

Pyrimidine derivatives are known to play key roles in various biochemical processes, including DNA synthesis and repair, signal transduction, and energy metabolism

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and metabolic stability remain to be determined. The presence of the difluoro and methoxy groups may influence its absorption and distribution .

Result of Action

Given its structural features, it may have potential inhibitory effects on enzymes or proteins that recognize or bind to pyrimidine-like structures

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its ability to interact with its targets can be influenced by pH. Similarly, temperature can affect the compound’s stability and its interactions with biological targets .

Properties

IUPAC Name

2,4-difluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O3S/c1-11-21-17(10-18(22-11)27-2)23-13-4-6-14(7-5-13)24-28(25,26)16-8-3-12(19)9-15(16)20/h3-10,24H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJUIBMSOGLOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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